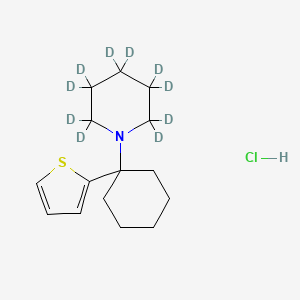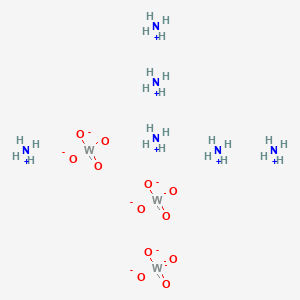
Hexaazanium;dioxido(dioxo)tungsten
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Hexaazanium;dioxido(dioxo)tungsten can be synthesized through the reaction of tungsten trioxide (WO3) with ammonium hydroxide (NH4OH). The reaction typically occurs under controlled conditions, including specific temperature and pH levels, to ensure the formation of the desired compound .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of high-purity tungsten trioxide and ammonium hydroxide. The reaction is carried out in large reactors, and the product is subsequently purified through crystallization and filtration processes to obtain high-purity ammonium paratungstate hexahydrate .
Análisis De Reacciones Químicas
Types of Reactions: Hexaazanium;dioxido(dioxo)tungsten undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its applications in catalysis and material science .
Common Reagents and Conditions:
Reduction: Reducing agents like zinc (Zn) can reduce this compound to lower oxidation state compounds.
Major Products Formed: The major products formed from these reactions include various tungsten oxides and substituted tungsten compounds, which have significant applications in catalysis and material science .
Aplicaciones Científicas De Investigación
Hexaazanium;dioxido(dioxo)tungsten has a wide range of scientific research applications, including but not limited to:
Mecanismo De Acción
The mechanism of action of hexaazanium;dioxido(dioxo)tungsten involves its ability to undergo redox reactions, where it cycles between different oxidation states. This redox activity is crucial for its catalytic properties, enabling it to facilitate various chemical transformations. The compound interacts with molecular targets such as olefins and other organic substrates, promoting their conversion into desired products through oxidation or reduction pathways .
Comparación Con Compuestos Similares
Hexaazanium;dioxido(dioxo)tungsten can be compared with other similar compounds, such as hexaammonium molybdate and other tungsten dioxo complexes.
Hexaammonium Molybdate: This compound, with the chemical formula (NH4)6Mo7O24, shares similar catalytic properties but differs in its specific applications and reactivity.
Other Tungsten Dioxo Complexes: Compounds like CpW(=O)2CH3 and CpW(CO)3CH3 exhibit similar catalytic behavior but have different ligand environments and reactivity profiles.
This compound is unique due to its specific structure and reactivity, making it a valuable compound in various scientific and industrial applications.
Propiedades
Fórmula molecular |
H24N6O12W3 |
|---|---|
Peso molecular |
851.7 g/mol |
Nombre IUPAC |
hexaazanium;dioxido(dioxo)tungsten |
InChI |
InChI=1S/6H3N.12O.3W/h6*1H3;;;;;;;;;;;;;;;/q;;;;;;;;;;;;6*-1;;;/p+6 |
Clave InChI |
NMSQBYPCXHPPCW-UHFFFAOYSA-T |
SMILES canónico |
[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[O-][W](=O)(=O)[O-].[O-][W](=O)(=O)[O-].[O-][W](=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(5-bromopyridin-2-yl)-2-[[6-[(2-chloroacetyl)amino]-1,3-benzothiazol-2-yl]sulfanyl]acetamide](/img/structure/B13444540.png)
![4-[(2-methylpropan-2-yl)oxycarbonyl]-1-(5-nitropyridin-2-yl)piperazine-2-carboxylic acid](/img/structure/B13444545.png)
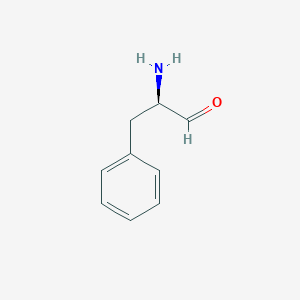
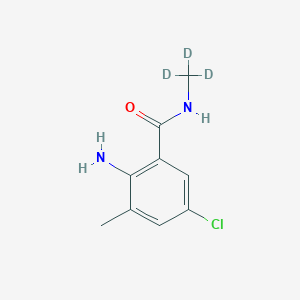
![(2R)-2-[(1R)-2-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]-1-[[(2Z)-2-ethoxyimino-2-[5-(phosphonoamino)-1,2,4-thiadiazol-3-yl]acetyl]amino]-2-oxoethyl]-5-[[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl]-3,6-dihydro-2H-1,3-thiazine-4-carboxylate](/img/structure/B13444568.png)

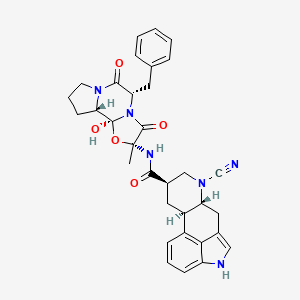




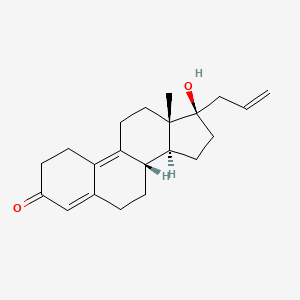
![2-Azabicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B13444618.png)
